molecular formula C6H12ClNO B3112111 (1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride CAS No. 1881275-82-6

(1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride

Cat. No.: B3112111
CAS No.: 1881275-82-6
M. Wt: 149.62 g/mol
InChI Key: YNVTZOIAXSPRQO-FPKZOZHISA-N
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Description

(1R,2R,4S)-7-Azabicyclo[221]heptan-2-ol hydrochloride is a bicyclic compound that features a nitrogen atom within its structure

Scientific Research Applications

(1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride typically involves the use of starting materials such as bicyclic ketones and amines. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired outcome but often involve controlled temperatures and pressures to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Mechanism of Action

The mechanism of action of (1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride include other bicyclic amines and alcohols, such as:

  • Bicyclo[2.2.1]heptane derivatives
  • Azabicyclo[2.2.1]heptane derivatives

Uniqueness

What sets (1R,2R,4S)-7-Azabicyclo[221]heptan-2-ol hydrochloride apart from similar compounds is its specific stereochemistry and the presence of both an amine and an alcohol functional group within its structure

Properties

IUPAC Name

(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-6-3-4-1-2-5(6)7-4;/h4-8H,1-3H2;1H/t4-,5+,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNVTZOIAXSPRQO-FPKZOZHISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](C[C@H]1N2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride
Reactant of Route 2
(1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride
Reactant of Route 3
(1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride
Reactant of Route 4
(1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride
Reactant of Route 5
(1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride
Reactant of Route 6
(1R,2R,4S)-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride

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